1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyloxycarbonyl and difluoromethyl groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl (Cbz) group is introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, often using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into its potential as a drug candidate for various diseases, including cancer and neurological disorders, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing selective reactions at other sites on the molecule. The difluoromethyl groups contribute to the compound’s stability and reactivity, influencing its interactions with biological targets and pathways.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid can be compared with other similar compounds, such as
Properties
IUPAC Name |
5,5-difluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c15-14(16)6-11(12(18)19)7-17(9-14)13(20)21-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICPFFSPPXEEKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155138 |
Source
|
Record name | 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356338-81-2 |
Source
|
Record name | 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356338-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.